
Metastron (TN)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
塩化ストロンチウム Sr-89は、主に骨転移による疼痛を患っている患者における骨痛の緩和に使用される放射性医薬品である。 この化合物は、1993年に最初にFDAによって承認され、去勢抵抗性前立腺がんの転移の場合に特に有効である 。 塩化ストロンチウム Sr-89はカルシウムと類似しており、骨組織、特に骨転換の高い癌性病変などに優先的に取り込まれる .
2. 製法
塩化ストロンチウム Sr-89は、イットリウム-89(89Y)と中性子の核反応によって生成され、ストロンチウム-89(89Sr)が生成される。この反応は以下の式で表すことができる。
89Y(n,p)89Sr
照射されたイットリア標的は、ストロンチウム-89を抽出して精製するために化学処理される。 これは、0.1M DtBuCH18C6/1-オクタノールによる2段階抽出プロセスを含み、その後スクラビングと逆抽出を行ってストロンチウム-89の純粋な画分を得る .
3. 化学反応の分析
塩化ストロンチウム Sr-89は、いくつかのタイプの化学反応を起こす。
酸化還元反応: 塩化ストロンチウム Sr-89は、酸化還元反応に関与する可能性があるが、具体的な例はあまり多くない。
塩化ストロンチウムはフッ化水素ガスと反応してフッ化ストロンチウムと塩素ガスを生成する。置換反応: SrCl2+2HF→SrF2+2HCl
塩化ストロンチウムは硫酸と反応して硫酸ストロンチウムと塩酸を生成する。沈殿反応: SrCl2+H2SO4→SrSO4+2HCl
4. 科学研究における用途
塩化ストロンチウム Sr-89は、科学研究において幅広い用途を持つ。
医学: これは、転移性骨がん患者の骨痛の緩和治療として使用されている。
準備方法
Strontium chloride Sr-89 is produced using the nuclear reaction of yttrium-89 (89Y) with neutrons, resulting in the formation of strontium-89 (89Sr). The reaction can be represented as follows:
89Y(n,p)89Sr
The irradiated yttria target undergoes chemical processing to extract and purify the strontium-89. This involves a two-stage extraction process with 0.1M DtBuCH18C6/1-Octanol, followed by scrubbing and back extraction to yield a pure fraction of strontium-89 .
化学反応の分析
Strontium chloride Sr-89 undergoes several types of chemical reactions:
Oxidation and Reduction: Strontium chloride Sr-89 can participate in redox reactions, although specific examples are less common.
Strontium chloride reacts with hydrogen fluoride gas to form strontium fluoride and chlorine gas:Substitution: SrCl2+2HF→SrF2+2HCl
Strontium chloride can react with sulfuric acid to form strontium sulfate and hydrochloric acid:Precipitation: SrCl2+H2SO4→SrSO4+2HCl
These reactions typically occur under standard laboratory conditions .
科学的研究の応用
Pain Relief in Bone Metastases
Metastron is FDA-approved for the relief of bone pain in patients with painful skeletal metastases. It has been shown to provide significant pain relief in patients with advanced prostate cancer and other malignancies. A study involving 28 patients indicated that 29% experienced moderate to dramatic improvement in pain levels within 12 weeks post-treatment .
Key Findings:
- Efficacy : Pain relief duration averages between 4 to 12 months, with the possibility of repeat treatments every three months .
- Hematological Effects : While effective for pain management, Metastron can cause moderate to severe bone marrow toxicity, particularly affecting platelet counts .
Therapeutic Potential
Recent studies suggest that Metastron may not only alleviate pain but also exert therapeutic effects on tumor progression. Evidence indicates reductions in serum tumor markers such as prostate-specific antigen (PSA) in prostate cancer patients treated with Metastron .
Case Studies:
- Trans-Canada Study : In a randomized trial involving 126 patients with hormone-refractory prostate cancer, those receiving Metastron demonstrated a significant reduction in new painful sites compared to the placebo group (59% vs. 34%) and required less additional therapy .
- UK Metastron Investigators' Group Study : This study showed that patients treated with Metastron had fewer new painful sites and lower analgesic requirements than those receiving external beam radiation alone .
Data Table: Summary of Clinical Findings
Study Name | Patient Population | Pain Relief (%) | New Pain Sites (%) | Additional Therapy Needed (%) |
---|---|---|---|---|
University of Minnesota Study | 28 (various cancers) | 29% moderate/dramatic improvement | N/A | 32% |
Trans-Canada Study | 126 (hormone-refractory PCa) | Significant reduction | 59% vs. 34% | Less than placebo |
UK Investigators' Group Study | 305 (painful prostatic mets) | Fewer new sites | N/A | Less than radiation |
Safety and Side Effects
While Metastron is effective for palliation, its use is accompanied by risks of hematological toxicity. Monitoring blood counts is essential due to potential reductions in white blood cells and platelets following treatment. The median survival time reported among treated patients was approximately 23 weeks .
作用機序
塩化ストロンチウム Sr-89は、その化学的性質がカルシウムに似ているため、カルシウムと同様に骨に吸収される。これは、癌性病変など、代謝の活発な部位で特に顕著である。骨に取り込まれると、ストロンチウム-89はβ線を放出する。β線は、その浸透深さが短い。 この放射線は、骨内の癌細胞を標的にして破壊することによって、痛みの軽減に役立つ .
6. 類似化合物の比較
塩化ストロンチウム Sr-89は、骨組織を標的とし、治療目的でβ線を放出する能力においてユニークである。類似の化合物には以下のようなものがある。
ストロンチウム-90: ストロンチウムの別の放射性同位体であるが、用途と性質が異なる。
塩化カルシウム: 化学的な性質は似ているが、塩化ストロンチウム Sr-89のような放射性医薬品としての用途は持っていない。
塩化ストロンチウム Sr-89は、骨転移の治療における特定の用途と、標的放射線療法を提供する能力において際立っている。
類似化合物との比較
Strontium chloride Sr-89 is unique in its ability to target bone tissues and emit beta radiation for therapeutic purposes. Similar compounds include:
Strontium-90: Another radioactive isotope of strontium, but with different applications and properties.
Calcium chloride: Shares similar chemical properties but does not have the radiopharmaceutical applications of strontium chloride Sr-89.
Barium chloride: Similar in chemical behavior but more toxic and not used for radiopharmaceutical purposes.
Strontium chloride Sr-89 stands out due to its specific application in treating bone metastases and its ability to provide targeted radiation therapy.
生物活性
Metastron, known chemically as strontium-89 chloride, is a radiopharmaceutical primarily used for palliative treatment of bone pain associated with metastatic cancer. Its biological activity is characterized by its selective accumulation in bone tissue, particularly in areas affected by metastasis. This article delves into the mechanisms of action, biodistribution, clinical efficacy, and safety profile of Metastron, supported by data tables and relevant case studies.
Strontium-89 is a beta-emitting radionuclide that mimics calcium in the body. Upon administration, it preferentially localizes in areas of increased osteoblastic activity, which is typical in metastatic bone lesions. The radiation emitted from strontium-89 helps alleviate pain by targeting cancerous cells within the bone without significantly affecting surrounding healthy tissues.
Biodistribution Studies
Biodistribution studies have shown that after intravenous administration, strontium-89 rapidly accumulates in bone tissue.
Key Findings from Animal Studies
- Accumulation : In a study involving mice, the uptake of strontium-89 was measured at various time points post-injection (1 hour to 14 days). The results indicated a significant increase in bone uptake over time, with a femur-to-spleen ratio increasing from 1.9 at 1 hour to 24 at 3 days post-injection .
- Retention : Strontium-89 showed a retention rate of approximately 90% in the skeletal system after 24 hours, with gradual clearance observed over subsequent days .
Time Post-Injection | Femur-to-Spleen Ratio | Observations |
---|---|---|
1 hour | 1.9 | Initial uptake observed |
6 hours | - | Peak activity in lungs and abdominal cavity |
3 days | 24 | High retention in bones |
Clinical Efficacy
Metastron has been extensively studied for its palliative effects in patients with prostate cancer and other malignancies that metastasize to bone. A notable study evaluated its effectiveness and side effects in a cohort of patients.
Case Study Overview
In a clinical trial involving 18 patients:
- Response Rate : Pain relief was reported in 72% of patients after treatment with Metastron.
- Adverse Effects : Myelosuppression was observed in only two patients (11%), indicating a favorable safety profile for most individuals .
Characteristic | Response (n=13) | No Response (n=5) | P-value |
---|---|---|---|
Age (Median, range) | 76 (60–86) | 73 (63–79) | 0.522 |
PSA (Median, range) | 25.448 (1.822–1130.300) | 795.710 (1.764–2017.400) | 0.888 |
ALP (Median, range) | 912 (248–2204) | 1034 (373–2944) | 0.255 |
Safety Profile
Despite its effectiveness, Metastron carries some risks associated with radiation exposure and potential myelosuppression:
- Toxicity Risk : Preclinical data indicate risks of toxicity; however, clinical observations suggest that severe adverse reactions are rare when administered correctly .
- Monitoring : Regular monitoring of blood counts is recommended for patients receiving treatment to mitigate risks associated with myelosuppression.
特性
Key on ui mechanism of action |
Strontium chloride 89, a similar to calcium divalent ion, concentrates in areas of increased osteogenesis, by being taken up into the inorganic matter of the bone. Strontium chloride 89 presents a 10-fold higher affinity for metastatic bone. Some reports indicate that after Strontium chloride 89 is incorporated into the osteoid matrix adjascently to the metastatic cells, it emits β-rays getting even to 1.3-64Gy. Thus, there is a possible tumoricidal effect driven by the radiation selectively emited by strontium chloride 89 into metastatic bones. |
---|---|
CAS番号 |
38270-90-5 |
分子式 |
Cl2Sr |
分子量 |
159.81 g/mol |
IUPAC名 |
strontium-89(2+);dichloride |
InChI |
InChI=1S/2ClH.Sr/h2*1H;/q;;+2/p-2/i;;1+1 |
InChIキー |
AHBGXTDRMVNFER-FCHARDOESA-L |
SMILES |
[Cl-].[Cl-].[Sr+2] |
異性体SMILES |
[Cl-].[Cl-].[89Sr+2] |
正規SMILES |
[Cl-].[Cl-].[Sr+2] |
沸点 |
100ºC |
melting_point |
0ºC |
溶解性 |
10.9-22.6 mg/ml |
同義語 |
Metastron strontium chloride strontium chloride hexahydrate strontium chloride monohydrate strontium chloride Sr 85 strontium chloride Sr 89 strontium chloride, 85Sr-labeled strontium chloride, 89Sr-labeled strontium chloride, 90Sr-labeled strontium chloride, disodium salt strontium-89 chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。